molecular formula C12H17NO B15355822 1-(3-Amino-4-tert-butylphenyl)ethanone

1-(3-Amino-4-tert-butylphenyl)ethanone

Cat. No.: B15355822
M. Wt: 191.27 g/mol
InChI Key: BKYHMPASNBMUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-tert-butylphenyl)ethanone is an organic compound characterized by an amino group attached to the benzene ring, which also contains a tert-butyl group at the 4-position and an ethanone (ketone) group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-tert-butylphenyl)ethanone can be synthesized through several methods, including:

  • Bromination and Amination: Starting with 4-tert-butylphenol, bromination at the 3-position followed by amination can yield the desired compound.

  • Friedel-Crafts Acylation: Acylation of 3-aminotoluene with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can produce the target molecule.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-tert-butylphenyl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(3-nitro-4-tert-butylphenyl)ethanone.

  • Reduction: The ketone group can be reduced to an alcohol, yielding 1-(3-amino-4-tert-butylphenyl)ethanol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to derivatives with different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Typical reagents include nitric acid (HNO3) for nitration and various alkyl halides for alkylation.

Major Products Formed:

  • Nitration: Formation of 1-(3-nitro-4-tert-butylphenyl)ethanone.

  • Reduction: Production of 1-(3-amino-4-tert-butylphenyl)ethanol.

  • Alkylation: Introduction of alkyl groups at different positions on the benzene ring.

Scientific Research Applications

1-(3-Amino-4-tert-butylphenyl)ethanone has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Employed in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

1-(3-Amino-4-tert-butylphenyl)ethanone is structurally similar to other compounds such as 1-(3-aminophenyl)ethanone and 1-(4-tert-butylphenyl)ethanone. its unique combination of amino, tert-butyl, and ketone groups imparts distinct chemical properties and reactivity. This compound stands out due to its enhanced stability and potential for diverse chemical transformations.

Comparison with Similar Compounds

  • 1-(3-aminophenyl)ethanone

  • 1-(4-tert-butylphenyl)ethanone

  • 4-tert-butylphenol

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3-amino-4-tert-butylphenyl)ethanone

InChI

InChI=1S/C12H17NO/c1-8(14)9-5-6-10(11(13)7-9)12(2,3)4/h5-7H,13H2,1-4H3

InChI Key

BKYHMPASNBMUNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.